molecular formula C13H20ClN B3077820 N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride CAS No. 1049680-98-9

N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride

Cat. No.: B3077820
CAS No.: 1049680-98-9
M. Wt: 225.76 g/mol
InChI Key: APFSARPLVZCDEJ-UHFFFAOYSA-N
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Description

N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride is a secondary amine compound featuring a benzyl group substituted with an isopropyl moiety at the para position and an allylamine (2-propen-1-amine) backbone. This compound is structurally characterized by its nitrogen atom bonded to two carbon groups: a 4-isopropylbenzyl group and an allyl chain. It is available as a hydrochloride salt, enhancing its solubility in polar solvents for laboratory use .

The compound is cataloged by suppliers like CymitQuimica (Ref: 10-F361738) and is utilized in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3;/h4-8,11,14H,1,9-10H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFSARPLVZCDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride typically involves a multi-step process. One common method includes the alkylation of 4-isopropylbenzyl chloride with allylamine under basic conditions to form the desired amine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied within the context of medicinal chemistry due to its potential as a therapeutic agent. Its applications include:

  • Anticancer Activity : Research indicates that Mannich bases, including derivatives like N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that certain Mannich bases can induce apoptosis in cancer cells, making them candidates for anticancer drug development .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Its structural features allow it to disrupt microbial cell membranes or inhibit essential enzymes, contributing to its effectiveness against pathogens .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress and neurotoxicity, indicating potential applications in treating neurodegenerative diseases .

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AnticancerInduces apoptosis in cancer cell lines; effective against MCF-7 and HepG2.
AntimicrobialExhibits activity against various bacterial and fungal strains.
NeuroprotectionProtects neuronal cells from oxidative damage; potential in neurodegeneration.

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxicity of Mannich bases, compounds similar to this compound were tested against human cancer cell lines. The results indicated IC50 values below 10 μM for several derivatives, showcasing their potential as effective anticancer agents .

Case Study 2: Antimicrobial Screening

A series of Mannich bases were screened for antimicrobial activity against common pathogens. The findings revealed significant inhibition zones for certain derivatives, suggesting that modifications to the structure could enhance efficacy against specific bacterial strains .

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride with analogous compounds:

Compound Name Benzyl Substituent Amine Backbone Molecular Weight (g/mol) LogP Purity Salt Form CAS Number
N-(4-Isopropylbenzyl)-2-propen-1-amine HCl 4-isopropyl Allylamine ~225.7 (calculated) N/A N/A HCl 1049680-98-9
N-(4-Fluorobenzyl)-2-propen-1-amine HCl 4-fluoro Allylamine 202 2.43 95% HCl 1049678-31-0
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl 4-chloro Propanamine N/A N/A N/A HCl 13371-56-7
N-Ethyl-1-(4-methoxyphenyl)-2-propanamine HCl 4-methoxy Propanamine N/A N/A N/A HCl Not listed
N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine HCl 2-chloro-6-fluoro Allylamine N/A N/A N/A HCl Not listed
Key Observations:

4-Methoxy () and 4-fluoro () substituents may enhance solubility in polar solvents due to their polarity.

Amine Backbone Differences :

  • Allylamine (2-propen-1-amine) derivatives (e.g., target compound and ) exhibit higher reactivity due to the conjugated double bond, which may facilitate nucleophilic addition or polymerization reactions .
  • Propanamine derivatives (e.g., ) lack this conjugation, resulting in reduced chemical versatility .

Molecular Weight and LogP :

  • The fluorinated analog () has a lower molecular weight (202 g/mol) and LogP (2.43), suggesting better aqueous solubility than the bulkier isopropyl variant .

Supplier and Availability

  • In contrast, N-(4-fluorobenzyl)-2-propen-1-amine HCl () is available at 95% purity, indicating higher readiness for experimental use .

Biological Activity

N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C12_{12}H17_{17}N·HCl
  • Molecular Weight : 189.3 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Mannich bases, including this compound, have been reported to exhibit cytotoxic effects against various cancer cell lines. The structure of the compound influences its potency and selectivity.
  • Antibacterial and Antifungal Activity : Research indicates that Mannich bases can possess significant antibacterial and antifungal properties, potentially making them candidates for treating infections.
  • Neuroprotective Effects : Some studies suggest that compounds similar to N-(4-Isopropylbenzyl)-2-propen-1-amine may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its molecular structure. Key findings include:

  • Substituent Effects : The presence of the isopropyl group on the benzyl moiety enhances lipophilicity, potentially improving cell membrane penetration and biological activity.
  • Amine Functionality : The amine group plays a crucial role in binding to biological targets, influencing both efficacy and toxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of Mannich bases, providing insights into the potential applications of this compound:

StudyFindings
Identified Mannich bases as potent anticancer agents with IC50_{50} values less than 10 μM against various cancer cell lines, including MCF-7 and HepG2.
Reported antibacterial activity against Gram-positive bacteria, highlighting the potential for development as an antibiotic.
Demonstrated neuroprotective effects in vitro, suggesting possible applications in treating neurodegenerative conditions.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways associated with apoptosis and cell proliferation.

Q & A

Basic: What synthetic routes are recommended for preparing N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride, and what intermediates are pivotal?

Methodological Answer:
A feasible approach involves reacting 4-isopropylbenzylamine with allyl chloride or allyl bromide in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the secondary amine. Subsequent hydrochlorination using HCl gas or concentrated hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) yields the hydrochloride salt. Critical intermediates include 4-isopropylbenzylamine and the allylated precursor, which should be purified via recrystallization or column chromatography to avoid side products. Similar methodologies are employed for structurally related benzylamine derivatives .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the presence of the isopropylbenzyl group (e.g., δ ~1.2 ppm for isopropyl CH3, δ ~4.3 ppm for benzyl CH2) and the allyl moiety (δ ~5.2–5.8 ppm for CH2=CH–).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns.
  • UV-Vis Spectroscopy: λmax near 255 nm (typical for aromatic amines) can corroborate electronic transitions .
  • HPLC: Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase ensures purity (>98%) and detects impurities .

Advanced: How can researchers address contradictory data on the stability of this compound under varying pH conditions?

Methodological Answer:
Contradictions in stability data often arise from differences in experimental setups. To resolve this:

pH-Dependent Stability Assay: Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours).

Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t1/2) using first-order kinetics.

Structural Elucidation of Degradants: Use LC-MS/MS to identify breakdown products (e.g., hydrolysis of the allyl group or dehydrochlorination).
Cross-validate findings with thermogravimetric analysis (TGA) to assess thermal stability .

Advanced: What in vitro models are suitable for studying the biological activity of this compound, particularly its receptor interactions?

Methodological Answer:

  • Receptor Binding Assays: Use radioligand displacement assays (e.g., [3H]-ligand competition) on cell membranes expressing target receptors (e.g., GPCRs or ion channels). Determine Ki values via nonlinear regression.
  • Functional Assays: Measure cAMP production (for Gαs-coupled receptors) or calcium flux (for Gαq-coupled receptors) in transfected HEK293 or CHO cells.
  • Neurotransmitter Release Studies: Employ microdialysis in rodent brain slices to assess effects on acetylcholine or dopamine release, as demonstrated for related CRF receptor antagonists .

Advanced: How can computational modeling guide the optimization of this compound for enhanced target selectivity?

Methodological Answer:

Molecular Docking: Use software like AutoDock Vina to predict binding poses in target vs. off-target receptors (e.g., comparing CRF1 vs. CRF2 receptors).

QSAR Analysis: Develop quantitative structure-activity relationship models to correlate substituent modifications (e.g., isopropyl vs. methoxy groups) with biological activity.

Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs to prioritize synthesis.
Validate predictions with in vitro assays to iteratively refine the scaffold .

Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Storage: Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation.
  • Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact; wash thoroughly after handling.
  • Stability Monitoring: Perform periodic HPLC analysis to detect degradation, especially after long-term storage .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:

  • Process Optimization: Use flow chemistry for precise control of reaction parameters (temperature, stoichiometry) during allylation and hydrochlorination steps.
  • Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Purification: Implement continuous crystallization or simulated moving bed (SMB) chromatography for large-scale purification.
    Validate scalability with pilot batches (1–10 kg) and characterize intermediates via in-line PAT (Process Analytical Technology) tools .

Advanced: How can researchers elucidate the metabolic fate of this compound using in vitro systems?

Methodological Answer:

Hepatic Microsomal Incubations: Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Analyze metabolites via LC-MS/MS.

CYP Enzyme Mapping: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes.

Reactive Metabolite Screening: Trapping studies with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates.
Compare results with in silico predictions (e.g., MetaSite) to prioritize metabolite identification .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride
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N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride

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